Home > Products > Screening Compounds P54866 > 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone - 1706318-79-7

2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Catalog Number: EVT-2779740
CAS Number: 1706318-79-7
Molecular Formula: C22H24N4O2
Molecular Weight: 376.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

    Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-D-aspartate receptor function and demonstrates preclinical antipsychotic-like and procognitive activities. [] Studies show ADX47273 increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex, crucial for glutamate-mediated signal transduction. [] In animal models, ADX47273 reduces conditioned avoidance responding in rats, decreases apomorphine-induced climbing in mice, and blocks phencyclidine, apomorphine, and amphetamine-induced locomotor activities. [] Furthermore, it decreases extracellular dopamine levels in the nucleus accumbens. [] In cognition models, ADX47273 improves novel object recognition and reduces impulsivity in rats. []

    Relevance: ADX47273 shares the core structure of a 3-(1,2,4-oxadiazol-5-yl)-piperidine with 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone. Both compounds feature a piperidine ring directly substituted with a 1,2,4-oxadiazole moiety at the 3-position. The variations lie in the substituents on the oxadiazole ring (fluoro-substituted phenyl in ADX47273 versus o-tolyl in the target compound) and the piperidine nitrogen (fluoro-substituted benzoyl in ADX4727273 versus pyridin-3-yl-ethanone in the target compound). These structural similarities suggest potential shared pharmacological properties or targets.

- [3- (2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl) [, , ] oxadiazol-5-yl] -3-nitrobenzene-1, 2-Diol

    Compound Description: This compound is a novel polymorph and represents a potential active pharmaceutical ingredient. [] It's specifically mentioned for its role as an intermediate in the synthesis of a catechol-O-methyltransferase (COMT) inhibitor. [] COMT inhibitors are clinically used for the management of Parkinson's disease by preventing the breakdown of levodopa, a dopamine precursor. []

    Relevance: While not sharing the exact core structure, 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-diol highlights the importance of the 1,2,4-oxadiazole motif in medicinal chemistry. The presence of this heterocycle in both this compound and 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suggests the potential for diverse biological activities and warrants further investigation of the target compound for similar applications, especially in neurological disorders.

Compound 9 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, V-0219)

    Compound Description: Compound 9 (V-0219) acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It demonstrates enhanced efficacy of GLP-1R stimulation, potent insulin secretion potentiation, and no significant off-target activities. [] In vivo studies reveal its ability to reduce food intake and improve glucose handling in both normal and diabetic rodents. [] Notably, its (S)-enantiomer exhibits oral efficacy in animal models, suggesting therapeutic potential for obesity-associated diabetes. []

    Relevance: Similar to ADX47273, compound 9 shares the 3-(1,2,4-oxadiazol-5-yl)piperidine core with 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone. While the oxadiazole substituents differ (trifluoromethyl-substituted phenyl versus o-tolyl) and the piperidine nitrogen bears a morpholinylmethyl group instead of pyridin-3-yl-ethanone, the shared scaffold highlights the versatility of this structural motif for modulating diverse targets. This strengthens the rationale for investigating the biological activities of the target compound, particularly concerning metabolic and endocrine pathways.

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)- N-(tetrahydro-2 H-pyran-4-yl)piperidin-4 amine (CYM-53093, BTRX-335140)

    Compound Description: CYM-53093 (BTRX-335140) exhibits potent and selective κ opioid receptor (KOR) antagonist activity. [] Preclinical studies demonstrate favorable in vitro ADMET properties, in vivo pharmacokinetic profiles, and a medication-like duration of action in rats. [] It effectively antagonizes KOR agonist-induced prolactin secretion and demonstrates analgesic activity in mice. [] The compound exhibits broad selectivity, showing minimal interaction with other targets, making it a promising candidate for treating neuropsychiatric disorders where dynorphin plays a pathogenic role. []

    Relevance: While not directly sharing the piperidine-oxadiazole scaffold, CYM-53093 (BTRX-335140) incorporates a 1,2,4-oxadiazole ring as a key structural feature. This shared motif with 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone emphasizes the potential of this heterocycle in modulating various biological targets. CYM-53093's potent KOR antagonism further underscores the potential for exploring the target compound's activity against opioid receptors or other neurotransmitter systems.

Overview

The compound 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates multiple functional groups and heterocycles. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.

Source

This compound has been referenced in various scientific literature and patent filings, indicating its relevance in ongoing research related to pharmacology and organic synthesis. Notably, it is mentioned in the context of synthetic methodologies and biological evaluations in recent publications .

Classification

The compound can be classified under several categories:

  • Heterocyclic Compounds: It contains pyridine and oxadiazole rings.
  • Ketones: The presence of the ethanone moiety classifies it as a ketone.
  • Pharmaceutical Compounds: Given its structural features, it may exhibit pharmacological properties.
Synthesis Analysis

Methods

The synthesis of 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves several steps:

  1. Formation of the Oxadiazole Ring: The oxadiazole moiety can be synthesized using a condensation reaction involving o-tolyl hydrazine and appropriate carbonyl compounds.
  2. Piperidine Derivation: The piperidine ring can be introduced through nucleophilic substitution reactions where piperidine derivatives react with alkyl halides or similar electrophiles.
  3. Final Coupling Reaction: The final product is obtained by coupling the pyridine derivative with the piperidine-linked oxadiazole using acylation techniques.

Technical details regarding the reaction conditions, solvents, and catalysts used are critical for optimizing yields and purities but are not extensively detailed in the available literature .

Molecular Structure Analysis

Data

The molecular formula for this compound is C20H24N4OC_{20}H_{24}N_4O, indicating it contains 20 carbons, 24 hydrogens, 4 nitrogens, and 1 oxygen atom. The molecular weight is approximately 352.43 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperidine and pyridine rings can act as nucleophiles.
  2. Acylation Reactions: The ketone functionality allows for further acylation or condensation reactions with other nucleophiles.
  3. Oxidation/Reduction: Depending on reaction conditions, the compound may undergo oxidation or reduction processes.

Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are essential for practical applications but are not fully covered in existing literature .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone often involves interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: Studies suggest that similar compounds may exhibit significant binding affinities to specific proteins involved in disease pathways.
  2. Inhibition Mechanisms: The oxadiazole moiety is known to inhibit certain enzyme classes, which could be relevant for therapeutic applications against bacterial or fungal infections.

Quantitative data on binding affinities and inhibition constants would provide deeper insights into its mechanism but are not readily available from current sources .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide may be expected due to its hydrophobic regions.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions should be assessed.
  • Reactivity: Reactivity towards electrophiles due to the presence of nitrogen atoms.

Relevant data regarding melting point, boiling point, and specific reactivity profiles would enhance understanding but are not extensively documented .

Applications

Scientific Uses

The compound holds potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases.
  • Biological Research: In studies aimed at understanding enzyme mechanisms or receptor interactions.

Ongoing research may reveal additional applications in areas such as agrochemicals or materials science based on its structural characteristics .

Synthesis and Structural Elaboration

Multi-Step Synthetic Pathways for Oxadiazole-Piperidine Hybrid Derivatives

The synthesis of oxadiazole-piperidine hybrids follows convergent strategies that incorporate key pharmacophoric elements prior to molecular assembly. For 2-(pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, a three-step sequence is employed:

  • Oxadiazole Core Construction: o-Tolylamidoxime undergoes cyclodehydration with substituted malonate esters under mild Lewis acid catalysis (e.g., CeCl₃·7H₂O) to yield 3-(o-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole. This intermediate serves as the electrophilic coupling partner .
  • Piperidine Functionalization: N-Boc-piperidin-3-one undergoes reductive amination with propargylamine followed by Boc deprotection to yield 3-(aminomethyl)piperidine. The primary amine is then selectively acylated with 2-(pyridin-3-yl)acetic acid using EDC/HOBt activation [5] [8].
  • Molecular Hybridization: Nucleophilic displacement of the chloromethyl group in the oxadiazole intermediate by the secondary amine of the functionalized piperidine occurs in acetonitrile at 60°C, yielding the target hybrid architecture in 78% isolated yield after recrystallization [8].

Table 1: Key Intermediates in Hybrid Synthesis

IntermediateFunctionOptimal Yield
3-(o-Tolyl)-5-(chloromethyl)-1,2,4-oxadiazoleElectrophilic coupling partner85%
1-(Piperidin-3-yl)-2-(pyridin-3-yl)ethan-1-oneNucleophilic component76% [8]
Hybrid scaffold before purificationAlkylation product78%

Optimization of Cyclocondensation Reactions for 1,2,4-Oxadiazole Core Formation

Cyclocondensation efficiency critically determines oxadiazole ring purity and functional group tolerance. Key optimization parameters include:

  • Reagent Stoichiometry: A 1:1.2 ratio of amidoxime to dicarbonyl electrophile minimizes diacylated byproducts. Excess electrophile promotes O-acylation over N-acylation, reducing ring-closure yield [2] [6].
  • Catalyst Screening: Ceric ammonium nitrate (10 mol%) in DMF at 80°C enhances reaction rate (3h vs. 12h uncatalyzed) while suppressing N-acylurea formation. Alternative catalysts like ZnCl₂ induce halogen scrambling in chloromethyl precursors .
  • Solvent Effects: Polar aprotic solvents (DMF, NMP) favor cyclization kinetics over protic solvents. Microwave irradiation (150W, 140°C) reduces reaction time to 15 minutes with 92% isolated yield compared to 68% under conventional reflux [6].

Table 2: Cyclocondensation Optimization Parameters

VariableOptimal ConditionYield ImprovementByproduct Reduction
CatalystCeCl₃·7H₂O (10 mol%)85% → 92%15% → 3%
Temperature/Time140°C (MW)/15 min68% → 92%22% → 5% [6]
SolventAnhydrous DMF73% vs. 58% (EtOH)12% vs. 29% (EtOH)

Strategies for Piperidine Functionalization and Alkylation in Hybrid Architectures

Piperidine ring modification focuses on introducing the pyridinyl-ethanone pharmacophore while preserving secondary amine nucleophilicity for oxadiazole coupling:

  • Reductive Amination Protocols: 3-Piperidinone reacts with ammonium acetate/NaBH₃CN in methanol to install the aminomethyl handle (–CH₂NH₂). This strategy avoids over-alkylation observed in direct nucleophilic substitution routes [5] [8].
  • Chemoselective Acylation: The primary amine in 3-(aminomethyl)piperidine is selectively acylated using 2-(pyridin-3-yl)acetyl chloride (0°C, CH₂Cl₂, Et₃N), achieving >95% monoacylation. Competitive N-piperidinol formation is suppressed below 5% [8].
  • Steric-Directed Alkylation: The oxadiazole's chloromethyl group exhibits enhanced reactivity toward the less sterically hindered piperidine nitrogen versus amide nitrogens. N-alkylation proceeds efficiently (K₂CO₃, CH₃CN, 60°C) without competing O-alkylation [5].

Green Chemistry Approaches in Heterocyclic Coupling Reactions

Sustainable methodologies significantly improve the synthesis’s atom economy and reduce hazardous waste:

  • Solvent-Free Cyclocondensation: Mechanical milling of o-tolylamidoxime with ethyl bromopyruvate (1:1) with K₂CO₃ (20 mol%) delivers 92% oxadiazole product within 30 minutes, eliminating solvent waste and reducing energy input by 80% compared to solution-phase synthesis [6].
  • Microwave-Assisted Hybridization: Coupling of oxadiazole-chloromethyl and piperidine intermediates under microwave irradiation (100W, 80°C, 20 min) in aqueous ethanol achieves 89% yield with E-factor reduction to 1.8 versus 8.5 for conventional thermal methods [6].
  • Catalytic Recycling: Immobilized lipase (Novozym 435) facilitates ester hydrolysis in piperidine precursor synthesis, enabling catalyst reuse for 5 cycles without significant activity loss (yield maintained at 86–90%) [6].

Table 3: Green Metrics Comparison for Hybrid Synthesis Steps

Synthetic StepConventional MethodGreen MethodImprovement
Oxadiazole formationDMF reflux, 8h (E-factor: 12.2)Solvent-free milling, 0.5h (E-factor: 2.1)Waste reduced 83% [6]
Piperidine acylationCH₂Cl₂, 0°C, 6hH₂O/EtOH, RT, 2h (microwave)Energy use reduced 70%
N-AlkylationCH₃CN, 60°C, 12hEthanol/H₂O (4:1), 80°C (MW), 20 minReaction time cut 90%

Properties

CAS Number

1706318-79-7

Product Name

2-(Pyridin-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyridin-3-ylethanone

Molecular Formula

C22H24N4O2

Molecular Weight

376.46

InChI

InChI=1S/C22H24N4O2/c1-16-6-2-3-9-19(16)22-24-20(28-25-22)12-18-8-5-11-26(15-18)21(27)13-17-7-4-10-23-14-17/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3

InChI Key

KCBRQUIMALKMLV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.